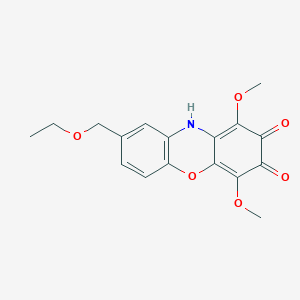
(1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid is a complex organic compound with a unique structure. It consists of a naphthalene ring system that is partially hydrogenated and substituted with a methyl group and a hydroxyl group. The acetic acid moiety is attached to this structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of a naphthalene derivative followed by functional group modifications. The reaction conditions typically include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation reactors where the naphthalene derivative is subjected to hydrogen gas in the presence of a catalyst. The process is carefully controlled to ensure high yield and purity of the final product. The acetic acid moiety is then introduced through esterification or other suitable chemical reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the naphthalene ring.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function. The acetic acid moiety can participate in esterification reactions, modifying the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar ring structure but lacking the functional groups.
Tetralin: A fully hydrogenated naphthalene derivative without the methyl and hydroxyl groups.
1-Naphthol: A naphthalene derivative with a hydroxyl group but lacking the acetic acid moiety.
Uniqueness
(1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid is unique due to its combination of functional groups and partially hydrogenated ring system. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.
Properties
CAS No. |
62244-76-2 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(1R,8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol;acetic acid |
InChI |
InChI=1S/C11H18O.C2H4O2/c1-11-8-3-2-5-9(11)6-4-7-10(11)12;1-2(3)4/h5,10,12H,2-4,6-8H2,1H3;1H3,(H,3,4)/t10-,11-;/m1./s1 |
InChI Key |
ODMIZCLVIQJUPU-NDXYWBNTSA-N |
Isomeric SMILES |
CC(=O)O.C[C@@]12CCCC=C1CCC[C@H]2O |
Canonical SMILES |
CC(=O)O.CC12CCCC=C1CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


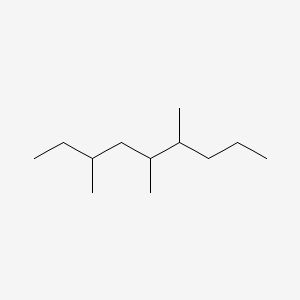
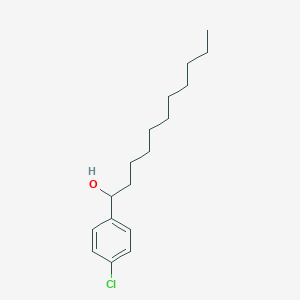
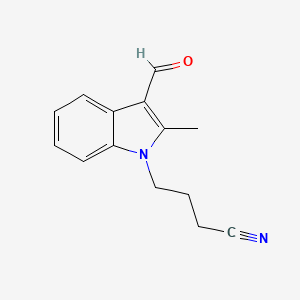
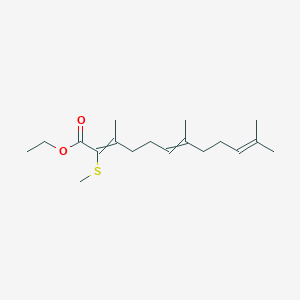
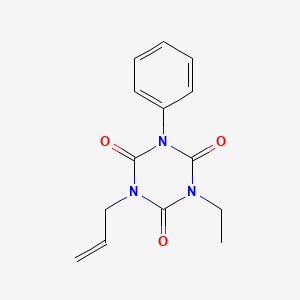
![1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine](/img/structure/B14539578.png)
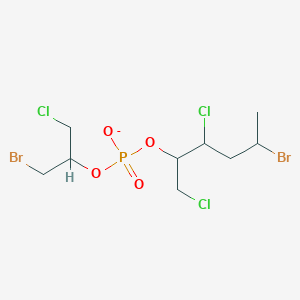
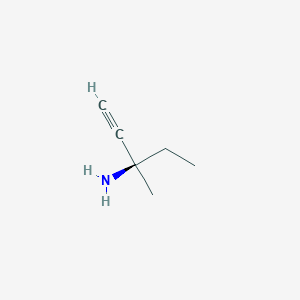
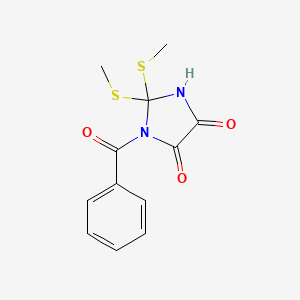
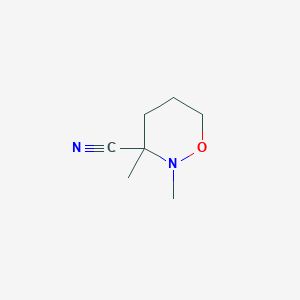
![1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one](/img/structure/B14539612.png)
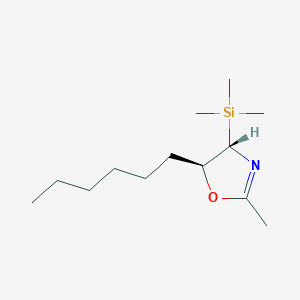
![3,3'-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile](/img/structure/B14539626.png)
